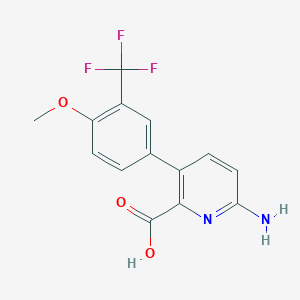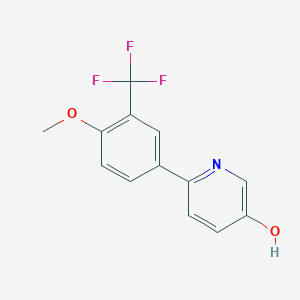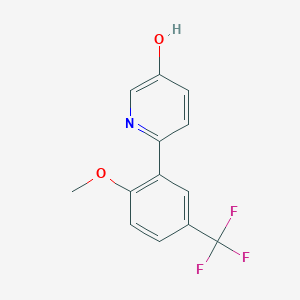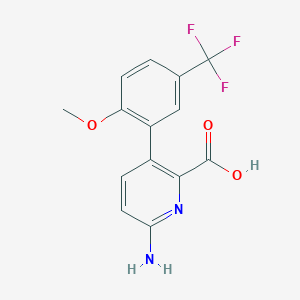
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid (4-DMPNA) is a synthetic compound that is used in scientific research for its unique biochemical and physiological effects. It is an analog of nicotinic acid (NA) and is composed of a nicotinic acid backbone and a 3-N,N-dimethylsulfamoylphenyl moiety. 4-DMPNA has been found to display a variety of activities in laboratory experiments, including anticonvulsant, anti-inflammatory, and anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of nicotinic acid derivatives, to investigate the effects of nicotinic acid on inflammation and cancer, and to test the efficacy of various drugs. 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used in animal models to study the effects of nicotinic acid on neurological and cardiovascular diseases.
Wirkmechanismus
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is believed to act as an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor. It is thought to activate the receptor and induce a variety of cellular responses, such as the release of calcium ions and the activation of intracellular signaling pathways. The exact mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is still not fully understood.
Biochemical and Physiological Effects
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to have anticonvulsant, anti-inflammatory, and anti-cancer effects. It has also been found to have neuroprotective and cardioprotective effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solution, and can be stored at room temperature. It is also non-toxic and is not known to cause any adverse side effects in laboratory animals. However, 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is not commercially available and must be synthesized in-house for laboratory experiments.
Zukünftige Richtungen
Given the wide range of biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, there are many potential future directions for research. These include further studies into the mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, investigation into the potential therapeutic applications of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, and studies into the effects of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% on neurological and cardiovascular diseases. Additionally, further research into the pharmacokinetics and pharmacodynamics of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% may lead to the development of more effective and safer drugs based on this compound.
Synthesemethoden
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is synthesized from nicotinic acid and 3-N,N-dimethylsulfamoylphenyl chloride. The synthesis method involves a condensation reaction between the two compounds in the presence of an acid catalyst. The reaction results in the formation of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% and the release of hydrogen chloride. The reaction is typically carried out in aqueous solution at room temperature and can be completed in a few hours.
Eigenschaften
IUPAC Name |
4-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-4-10(8-11)12-6-7-15-9-13(12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKVWPCCCASYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














